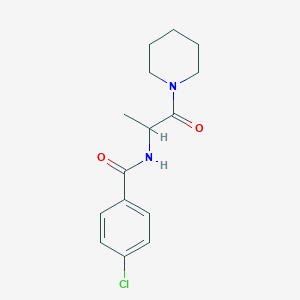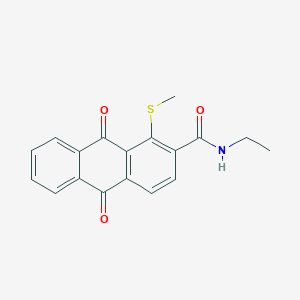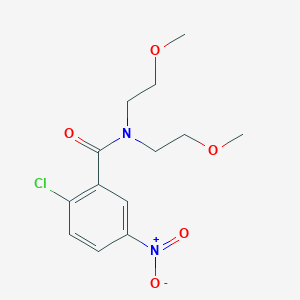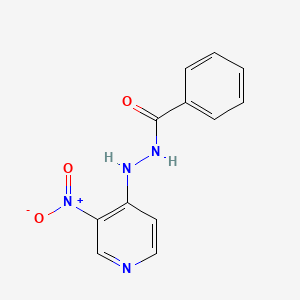![molecular formula C22H27NO4 B4299877 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid](/img/structure/B4299877.png)
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid
Vue d'ensemble
Description
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is a derivative of ibuprofen and belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs).
Applications De Recherche Scientifique
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been widely studied for its potential therapeutic applications, including its anti-inflammatory, analgesic, and anti-cancer properties. The compound has been shown to inhibit the activity of cyclooxygenase (COX), which is responsible for the production of prostaglandins that cause inflammation and pain. 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Mécanisme D'action
The mechanism of action of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid involves the inhibition of COX, which leads to a decrease in the production of prostaglandins. Prostaglandins are responsible for mediating pain and inflammation, and by inhibiting their production, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid can reduce these symptoms. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells through the activation of caspases, which are enzymes that play a crucial role in programmed cell death.
Biochemical and Physiological Effects:
3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to have a range of biochemical and physiological effects. The compound has been shown to reduce inflammation and pain in animal models, making it a potential treatment for conditions such as arthritis and other inflammatory diseases. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been shown to induce apoptosis in cancer cells, suggesting that it may have anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in lab experiments is its high yield and purity. The compound can be synthesized in large quantities and has a relatively simple synthesis method. Additionally, 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid has been extensively studied, and its mechanism of action is well understood. However, one of the limitations of using 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on liver and kidney function in some animal models, and further studies are needed to determine its safety in humans.
Orientations Futures
There are several future directions for research on 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid. One area of research is the development of new derivatives of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid with improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid in humans, particularly in the treatment of cancer and inflammatory diseases. Finally, research is needed to determine the optimal dosage and administration of 3-(4-isopropoxyphenyl)-3-[(3-phenylbutanoyl)amino]propanoic acid for various conditions.
Propriétés
IUPAC Name |
3-(3-phenylbutanoylamino)-3-(4-propan-2-yloxyphenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-15(2)27-19-11-9-18(10-12-19)20(14-22(25)26)23-21(24)13-16(3)17-7-5-4-6-8-17/h4-12,15-16,20H,13-14H2,1-3H3,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYULTRPGSKOZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Phenylbutanoyl)amino]-3-[4-(propan-2-yloxy)phenyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-thienyl)-1-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4299802.png)
![ethyl (5-{[2-(1,3-benzothiazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4299806.png)
![ethyl (5-{[2-(1H-benzimidazol-2-ylthio)butanoyl]amino}-1,3,4-thiadiazol-2-yl)acetate](/img/structure/B4299810.png)






![3-chlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299854.png)
![3-[(phenoxyacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299870.png)
![methyl 4-{3-benzoyl-1-[3-(hexyloxy)phenyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B4299879.png)
![3-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-3-[(2-bromobenzoyl)amino]propanoic acid](/img/structure/B4299882.png)
